Sulfaniumyl
Description
Sulfaniumyl refers to a class of sulfonium-based reagents, specifically sulfonium ylides, which are pivotal in organic synthesis. These compounds are characterized by a positively charged sulfur atom (S⁺) bonded to three organic groups and a negatively charged carbon (ylide). A prominent example is dimethylsulfonium methylide (CH₂S⁺(CH₃)₂), a Corey–Chaykovsky reagent widely employed in cyclopropanation, epoxidation, and aziridination reactions . This compound reagents facilitate the formation of strained ring systems, such as cyclopropanes, by transferring methylene groups to alkenes under mild conditions. Their utility in synthesizing fluorinated and phosphonated cyclopropanes highlights their role in medicinal chemistry and materials science .
Properties
Molecular Formula |
H2S+ |
|---|---|
Molecular Weight |
34.08 g/mol |
InChI |
InChI=1S/H2S/h1H2/q+1 |
InChI Key |
PZLIRJTVVIBARZ-UHFFFAOYSA-N |
Canonical SMILES |
[SH2+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfaniumyl derivatives are often compared to structurally related sulfonium compounds and other ylide reagents. Below is a detailed analysis of their properties, reactivity, and applications.
This compound vs. Oxothis compound Methanides
Both are Corey–Chaykovsky reagents, but oxothis compound methanides (e.g., dimethyloxosulfonium methylide) feature an oxygen atom adjacent to the sulfur center. Key differences include:
Oxothis compound reagents are less reactive but offer better control in stereoselective epoxidations, whereas this compound variants excel in rapid cyclopropanations .
This compound vs. Trimethylsulfonium Salts
Trimethylsulfonium salts (e.g., (CH₃)₃S⁺X⁻) are simple sulfonium ions without ylide character. Comparisons include:
| Property | This compound Methanide | Trimethylsulfonium Salts |
|---|---|---|
| Charge Distribution | Ylide structure with separated charges | Fully ionic; no carbanion |
| Reactivity | Acts as a methylene donor | Limited reactivity; used as alkylating agents |
| Synthetic Utility | Cyclopropanation, epoxidation | Phase-transfer catalysis, methylation |
Trimethylsulfonium salts lack the nucleophilic carbon required for cyclopropanation but are effective in alkylation reactions under basic conditions .
This compound vs. S-Adenosylmethionine (SAMe)
SAMe is a biologically active sulfonium compound with a complex structure, featuring an adenosine moiety linked to methionine. Key contrasts:
While both contain sulfonium centers, SAMe’s biological role contrasts sharply with this compound’s synthetic applications. SAMe’s methyl-donating capability is harnessed in biochemistry, whereas this compound reagents are tailored for precision organic transformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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